molecular formula C20H21N3O3S B2886068 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034330-21-5

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2886068
CAS No.: 2034330-21-5
M. Wt: 383.47
InChI Key: JTEWRJJKNNGXHM-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole core, which is known for its electronic properties, making it a valuable component in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2,1,3-benzothiadiazole-5-carboxylic acid with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine under dehydrating conditions. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical components of the industrial process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Halogenation using bromine (Br2) in acetic acid at elevated temperatures.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions further enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-(oxan-4-yloxy)ethanimidamide
  • 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of a benzothiadiazole core and a hydroxy-oxan-phenylethyl moiety. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(14-6-7-17-18(12-14)23-27-22-17)21-13-20(25,15-4-2-1-3-5-15)16-8-10-26-11-9-16/h1-7,12,16,25H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEWRJJKNNGXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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